molecular formula C10H9F3O2 B6179742 (3S)-4,4,4-trifluoro-3-phenylbutanoic acid CAS No. 2245028-84-4

(3S)-4,4,4-trifluoro-3-phenylbutanoic acid

Cat. No. B6179742
CAS RN: 2245028-84-4
M. Wt: 218.2
InChI Key:
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Description

(3S)-4,4,4-trifluoro-3-phenylbutanoic acid, also known as 3S-TFPBA, is a synthetic organic compound with a wide range of applications in the scientific community. It is a non-steroidal anti-inflammatory drug (NSAID) with a unique chemical structure and a wide range of pharmacological effects. 3S-TFPBA is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other pro-inflammatory mediators. As a result, 3S-TFPBA has been used in a variety of scientific studies to investigate its effects on inflammation, pain, and other physiological processes.

Scientific Research Applications

(3S)-4,4,4-trifluoro-3-phenylbutanoic acid has been studied extensively in a variety of scientific research applications. It has been used as an inhibitor of the COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins and other pro-inflammatory mediators. It has also been used to investigate its effects on inflammation, pain, and other physiological processes. (3S)-4,4,4-trifluoro-3-phenylbutanoic acid has been studied in animal models of arthritis, asthma, and other inflammatory diseases, as well as in studies of human subjects.

Mechanism of Action

(3S)-4,4,4-trifluoro-3-phenylbutanoic acid is a potent inhibitor of the COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins and other pro-inflammatory mediators. The mechanism of action of (3S)-4,4,4-trifluoro-3-phenylbutanoic acid is believed to be through the inhibition of the enzymes, which leads to the decreased production of prostaglandins and other pro-inflammatory mediators. This ultimately results in the decreased inflammation, pain, and other physiological processes associated with inflammation.
Biochemical and Physiological Effects
(3S)-4,4,4-trifluoro-3-phenylbutanoic acid has been studied extensively in a variety of scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anti-oxidant and anti-cancer effects. In addition, (3S)-4,4,4-trifluoro-3-phenylbutanoic acid has been shown to have beneficial effects on the cardiovascular system, including decreased blood pressure and improved cholesterol levels.

Advantages and Limitations for Lab Experiments

(3S)-4,4,4-trifluoro-3-phenylbutanoic acid has a number of advantages for use in laboratory experiments. It is a potent inhibitor of the COX-1 and COX-2 enzymes, and is relatively easy to synthesize. It is also relatively inexpensive and stable, making it an ideal choice for laboratory studies. However, (3S)-4,4,4-trifluoro-3-phenylbutanoic acid also has some limitations for use in laboratory experiments. It has a relatively short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects. In addition, it is a relatively new compound and there is still much to be learned about its effects on the body.

Future Directions

There are a number of potential future directions for (3S)-4,4,4-trifluoro-3-phenylbutanoic acid research. These include further investigation of its anti-inflammatory, analgesic, and antipyretic effects, as well as its anti-oxidant and anti-cancer effects. In addition, further research is needed to study its effects on the cardiovascular system, including its effects on blood pressure and cholesterol levels. Moreover, further research is needed to better understand the long-term effects of (3S)-4,4,4-trifluoro-3-phenylbutanoic acid and to develop more effective and safe therapeutic strategies. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing (3S)-4,4,4-trifluoro-3-phenylbutanoic acid.

Synthesis Methods

(3S)-4,4,4-trifluoro-3-phenylbutanoic acid is synthesized from the reaction of 4-trifluoromethylbenzoyl chloride and 3-phenylpropionic acid in the presence of a base, such as potassium carbonate. The reaction is carried out at room temperature and yields a white solid product. The synthetic process is relatively simple and can be scaled up for commercial production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-4,4,4-trifluoro-3-phenylbutanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the introduction of the trifluoromethyl group, the formation of the chiral center, and the addition of the phenyl group.", "Starting Materials": [ "Benzene", "Ethyl trifluoroacetate", "Lithium aluminum hydride", "Sodium borohydride", "Sodium hydroxide", "Sodium iodide", "Succinic anhydride" ], "Reaction": [ "Step 1: Ethyl trifluoroacetate is reacted with benzene in the presence of a Lewis acid catalyst to form 1-phenyl-2,2,2-trifluoroethyl acetate.", "Step 2: The intermediate is then reduced with lithium aluminum hydride to form 1-phenyl-2,2,2-trifluoroethanol.", "Step 3: The alcohol is then reacted with succinic anhydride in the presence of sodium hydroxide to form (3S)-4,4,4-trifluoro-3-hydroxybutanoic acid.", "Step 4: The hydroxy acid is then converted to the final product by reacting it with sodium borohydride and sodium iodide in methanol to form (3S)-4,4,4-trifluoro-3-phenylbutanoic acid." ] }

CAS RN

2245028-84-4

Molecular Formula

C10H9F3O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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